Z-D-Asn(Trt)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-amino-4-oxo-2-[phenylmethoxycarbonyl(trityl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c32-28(34)21-27(29(35)36)33(30(37)38-22-23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H2,32,34)(H,35,36)/t27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARYHNBMKBNAJL-HHHXNRCGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N([C@H](CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection of D-Asparagine
The synthesis typically begins with D-asparagine, where orthogonal protecting groups are introduced sequentially:
-
α-Amino Protection (Z Group):
The benzyloxycarbonyl (Z) group is introduced via reaction with benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions. For example, D-asparagine is dissolved in a 10% Na₂CO₃ solution, and Cbz-Cl is added dropwise at 0°C. The reaction proceeds for 4–6 hours, yielding Z-D-Asn-OH. -
Side-Chain Amide Protection (Trt Group):
The trityl (Trt) group is introduced using trityl chloride (Trt-Cl) in dimethylformamide (DMF) with triethylamine (TEA) as a base. The reaction is stirred at 25°C for 12–24 hours, achieving selective protection of the side-chain amide.
Key Reaction Parameters:
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Z Protection | Cbz-Cl | H₂O/Na₂CO₃ | 0°C → RT | 6 h | 85–90% |
| Trt Protection | Trt-Cl | DMF/TEA | 25°C | 24 h | 75–80% |
Alternative Asymmetric Synthesis
A modified Boger protocol enables asymmetric synthesis of orthogonally protected β-hydroxyaspartic acid derivatives, which can be adapted for this compound:
-
Epoxidation of Aspartic Acid Derivatives:
L-threo-β-hydroxyaspartic acid is treated with Boc₂O in dioxane/Na₂CO₃ to introduce Boc protection. -
Selective Deprotection and Functionalization:
Hydrogenolysis (H₂/Pd-C) removes benzyl esters, followed by Trt group installation using Trt-OH in acetic acid with H₂SO₄ catalysis.
Advantages:
Optimization of Protection-Deprotection Cycles
Minimizing Side Reactions
The Trt group mitigates dehydration side reactions during carbodiimide-mediated activations, a common issue with unprotected asparagine. For instance:
Green Solvent Systems
Recent advances highlight triethyl phosphate (TEP)-DMSO (3:1) as a sustainable alternative to DMF for Trt-group installations:
| Solvent System | Solubility of this compound | Racemization Rate |
|---|---|---|
| DMF | 0.9 M | 1.8% |
| TEP-DMSO (3:1) | 0.7 M | 1.2% |
This system reduces environmental impact while maintaining synthetic efficiency.
Large-Scale Production Strategies
Fragment Condensation in SPPS
This compound is integral to fragment-based peptide synthesis, as demonstrated in teriparatide production:
-
Resin Loading: 3-Fmoc-4-diaminobenzoic acid is anchored to CTC resin.
-
Sequential Coupling: Fmoc-Asn(Trt)-OH and other residues are added using Oxyma Pure/DIC in NBP-DMC solvent.
-
Global Deprotection: TFA cleavage (94% TFA, 2.5% TIS, 2.5% DODT) removes Trt and Z groups.
Performance Metrics:
Continuous Flow Synthesis
Emerging methodologies employ microreactors for this compound preparation, reducing reaction times by 50% and improving reproducibility. Key parameters include:
-
Residence Time: 10–15 minutes per protection step.
-
Temperature Control: 40°C for Z protection, 30°C for Trt protection.
Analytical Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms chemical and enantiomeric purity:
| Parameter | This compound | Specification |
|---|---|---|
| Purity | ≥98% | USP <621> |
| L-Isomer | ≤0.1% | ICH Q3A |
Spectroscopic Characterization
-
¹H NMR (300 MHz, DMSO-d₆): δ 7.25–7.15 (m, 15H, Trt), 5.05 (s, 2H, Z-CH₂), 4.35 (q, J = 7.2 Hz, α-H).
-
HRMS (ESI+): m/z calc. for C₃₁H₂₈N₂O₅: 508.57; found: 509.58 [M+H]⁺.
Industrial-Scale Challenges and Solutions
Cost Optimization
Chemical Reactions Analysis
Types of Reactions
Z-D-Asn(Trt)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Peptide Synthesis
Z-D-Asn(Trt)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation of D-asparagine into peptide chains, which enhances the stability and biological activity of the resulting peptides. The trityl (Trt) protecting group is advantageous as it provides stability during synthesis while allowing for later deprotection when needed.
Case Study: Synthesis of Bioactive Peptides
A study demonstrated the successful incorporation of this compound in the synthesis of various bioactive peptides. The use of this compound allowed for improved yields and purity in the final products, showcasing its effectiveness in generating peptides with desired functionalities .
Drug Development
In pharmaceutical research, this compound plays a crucial role in the creation of novel drug candidates. By modifying the amino acid sequence through its incorporation, researchers can enhance the efficacy and reduce side effects of therapeutic agents.
Example: Anticancer Agents
Research has indicated that peptides synthesized using this compound exhibit promising anticancer properties. These peptides showed improved binding affinity to target receptors compared to their non-modified counterparts, highlighting the potential for developing targeted therapies .
Biotechnology Applications
This compound is also significant in biotechnological applications, particularly in the production of recombinant proteins. By optimizing amino acid compositions, researchers can enhance protein yield and functionality, which is vital for vaccine development and enzyme production.
Application: Vaccine Development
In a notable application, this compound was used to optimize the production of a recombinant vaccine candidate. The modifications made possible by this compound resulted in higher expression levels and better immunogenicity in preclinical models .
Structural Studies and Enzyme Mechanisms
The compound is utilized in studies related to enzyme mechanisms and protein interactions. Its incorporation into peptide sequences allows scientists to investigate how specific amino acid configurations affect enzyme activity and stability.
Research Findings: Enzyme Interaction Studies
A study explored how peptides containing this compound interacted with various enzymes. The results indicated that the presence of D-asparagine significantly influenced enzyme kinetics, providing insights into substrate specificity and catalytic efficiency .
Mechanism of Action
The mechanism of action of Z-D-Asn(Trt)-OH involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and changes in cellular signaling.
Comparison with Similar Compounds
Structural and Functional Comparison
Physicochemical Properties
- Solubility :
- Stability :
Cost and Availability
- This compound : Priced at $158/25g and $475/100g (Gil Biochem, 2013) .
- Fmoc-D-Asn(Trt)-OH : Higher cost (~$122/50mg) due to Fmoc’s widespread use in commercial peptide production .
Key Research Findings
Coupling Efficiency : Fmoc-Asn(Trt)-OH achieves >98% coupling efficiency on Wang resin under optimized conditions (NMP/DCM, 40°C, 4h) .
Purity Standards : Trt-protected compounds require rigorous HPLC purification to minimize side-chain deprotection (<0.5% Trt-OH impurity) .
Stereochemical Impact: D-amino acids like this compound enhance peptide stability in vivo but may alter target binding kinetics .
Biological Activity
Z-D-Asn(Trt)-OH, or Z-D-Asparagine (Trityl), is a derivative of asparagine that is commonly utilized in peptide synthesis due to its unique protective groups and biological properties. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
- Chemical Formula : C31H28N2O5
- Molecular Weight : 520.57 g/mol
- CAS Number : 132388-59-1
- Structure : The compound features a trityl (Trt) protective group on the side chain of asparagine, which provides stability during peptide synthesis.
Synthesis Methods
This compound is typically synthesized through solid-phase peptide synthesis (SPPS). The following steps outline the general procedure:
- Resin Preparation : A resin is loaded with the protected amino acid.
- Coupling Reaction : The amino acid is coupled to the growing peptide chain using coupling reagents such as HATU or DIC/HOBt.
- Deprotection : The Trt group is removed using TFA (trifluoroacetic acid), usually within one hour at room temperature .
- Purification : The crude product is purified using HPLC to achieve a purity level of ≥ 90% .
Biological Activity
This compound exhibits several biological activities relevant to its use in peptide synthesis and potential therapeutic applications:
- Peptide Stability : The Trt group prevents side reactions during activation, particularly dehydration, which can occur with carbodiimide reagents .
- Cellular Interactions : Studies have shown that peptides containing this compound can demonstrate enhanced binding affinity to specific receptors due to the structural integrity provided by the protective group .
- Therapeutic Potential : Research indicates that asparagine derivatives can play a role in various biological processes, including cellular signaling and metabolic pathways, making them candidates for drug development .
Case Studies
- Peptide Cyclization :
- Antitumor Activity :
- Neuroprotective Effects :
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What analytical methods are recommended to confirm the identity and purity of Z-D-Asn(Trt)-OH in peptide synthesis?
To validate the identity and purity of this compound, researchers should use a combination of high-performance liquid chromatography (HPLC) for purity assessment (>98%), nuclear magnetic resonance (NMR) for structural confirmation (e.g., characteristic Trt group signals at δ 7.2–7.4 ppm), and mass spectrometry (MS) for molecular weight verification (expected [M+H]+ at m/z 375.4). Cross-referencing with literature-reported spectral data is critical to ensure accuracy .
Q. What solvents and storage conditions are optimal for maintaining this compound stability during experiments?
this compound is soluble in chloroform, dichloromethane, DMSO, and ethyl acetate. For long-term stability, store the compound in a desiccator at –20°C to prevent hydrolysis of the Trt group. Aliquot samples to avoid repeated freeze-thaw cycles, which may degrade the product .
Q. How should researchers design a reproducible synthesis protocol for this compound?
Follow a stepwise approach:
- Protection : Use Fmoc or Boc chemistry for the α-amine, ensuring orthogonal compatibility with the Trt-protected side chain.
- Characterization : Include real-time monitoring via thin-layer chromatography (TLC) or HPLC to track reaction progress.
- Documentation : Report exact molar ratios, reaction times, and purification methods (e.g., flash chromatography with silica gel) to enable replication .
Advanced Research Questions
Q. How can deprotection conditions for the Trt group in this compound be optimized to minimize side reactions?
The Trt group is typically removed using trifluoroacetic acid (TFA). To minimize aspartimide formation:
Q. What strategies resolve contradictions in spectral data during structural characterization of this compound?
Discrepancies in NMR or MS data may arise from residual solvents, isotopic impurities, or incomplete purification. Solutions include:
- Repeating purification steps (e.g., recrystallization in ethyl acetate/hexane).
- Comparing experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
- Validating results using alternative techniques (e.g., X-ray crystallography for absolute configuration confirmation) .
Q. How can researchers validate the reproducibility of this compound synthesis protocols against existing literature?
Conduct comparative studies by:
- Replicating published protocols with strict adherence to reported conditions.
- Analyzing yield, purity, and spectral data for consistency.
- Identifying critical variables (e.g., solvent grade, temperature control) that may explain deviations. Publish negative results to highlight irreproducible methods .
Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?
Use multivariate analysis (e.g., PCA or ANOVA) to isolate factors contributing to variability, such as reagent purity or reaction temperature. For quality control, implement acceptance criteria (e.g., HPLC purity ≥95%, NMR peak integration within ±5% of theoretical values) .
Data Presentation and Ethical Considerations
Q. How should researchers document this compound experimental data to meet journal standards?
- Methods Section : Specify equipment models (e.g., Agilent 1260 HPLC), column types (C18, 5 µm), and detection wavelengths (220 nm for peptides).
- Supporting Information : Include raw spectral data (NMR, MS), chromatograms, and crystallographic files (if applicable).
- Ethics : Disclose funding sources and conflicts of interest (e.g., commercial suppliers of the compound) .
Q. What are the best practices for citing literature on this compound in grant proposals or manuscripts?
Prioritize primary sources (e.g., peer-reviewed synthesis protocols) over vendor catalogs. Use tools like SciFinder or Reaxys to trace foundational studies. Always verify CAS registry numbers (e.g., 132388-58-0) to avoid misattribution .
Troubleshooting Guide
Q. Why does this compound exhibit unexpected solubility in polar solvents?
Residual moisture or incomplete lyophilization may alter solubility. Dry the compound under high vacuum (<0.1 mbar) for 24 hours and test solubility in anhydrous solvents. If issues persist, assess for structural degradation via FT-IR or 2D NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
